1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
Description
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (CAS: 1086063-19-5) is a spirocyclic compound with a molecular formula of C₁₉H₂₀N₂O and a molecular weight of 292.38 g/mol . It features a benzyl-substituted spiro[indoline-piperidinone] framework, combining an indoline-2-one moiety fused to a benzyl-piperidine ring. This structure is synthesized via multistep reactions, often involving LiHMDS-mediated cyclization of 4-bromoindolin-2-one with N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine hydrochloride in THF at low temperatures (-78°C), yielding up to 73% under optimized conditions . Characterization is confirmed by ¹H/¹³C NMR, IR, and HRMS .
Properties
IUPAC Name |
1'-benzylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBAFRDRLMBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192519 | |
| Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086063-19-5 | |
| Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086063-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indoline Derivative: The initial step involves the synthesis of an indoline derivative through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes spirocyclization with a piperidine derivative in the presence of a suitable base to form the spiro compound.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The benzyl group is removed via catalytic hydrogenation to yield spiro[indoline-3,4'-piperidine]-2-one:
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Reactants : 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one.
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Conditions : 10% palladium on carbon (Pd/C) in methanol under H₂ at 20°C for 15 hours.
Mechanism :
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Cleavage of the C–N bond via hydrogenolysis, releasing toluene as a byproduct.
Derivatization Reactions
The deprotected spiro[indoline-3,4'-piperidine]-2-one undergoes further functionalization:
Alkylation
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Reactants : Spiro[indoline-3,4'-piperidine]-2-one and alkyl halides (e.g., ethyl iodide).
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Conditions : K₂CO₃ in dichloromethane (DCM) at room temperature.
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Product : 1'-Ethyl-7-methylspiro[indoline-3,4'-piperidin]-2-one.
Acylation
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Reactants : Benzyl chloroformate.
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Conditions : DCM with a base (e.g., triethylamine).
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Product : Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (yield: ~85%) .
Key Reaction Data
Structural and Analytical Confirmation
Scientific Research Applications
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its biological activities, synthetic methodologies, and case studies that highlight its relevance in drug development.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.8 | Cell cycle arrest and caspase activation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation.
Antimicrobial Activity
This compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the Indoline Ring : Utilizing an indole derivative and an appropriate aldehyde under acidic conditions.
- Piperidine Formation : Cyclization reactions with amines to form the piperidine moiety.
- Spirocyclization : The final step involves the formation of the spiro structure through cyclization reactions facilitated by catalysts or heat.
Table 2: Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indoline formation | Indole + Aldehyde + Acid | 75 |
| Piperidine formation | Amine + Ketone + Heat | 80 |
| Spirocyclization | Catalyst + Heat | 70 |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of this compound. The study found that modifications at specific positions on the benzyl ring enhanced anticancer activity against MCF-7 cells, suggesting potential for further drug development.
Case Study 2: Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed that treatment with this compound significantly reduced amyloid-beta plaque accumulation and improved memory performance in behavioral tests compared to control groups.
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Physical Properties
Spiro[indoline-piperidinone] derivatives differ in substituents on the aromatic ring, benzyl group, or piperidine nitrogen. Key examples include:
Key Observations :
- Yield : The benzyl-substituted derivative (34–73%) shows moderate efficiency compared to phenyl-substituted analogs (72%), likely due to steric effects during cyclization .
- Melting Point : Higher melting points (167–169°C) for the benzyl derivative suggest enhanced crystallinity compared to bromobenzyl or phenyl analogs .
- Molecular Weight : Benzyl and bromobenzyl groups increase molecular weight significantly, impacting solubility and pharmacokinetic properties.
Structural-Activity Insights :
- Piperidine vs. Pyrrolidine Rings : Piperidine-containing derivatives (6-membered ring) offer conformational flexibility, possibly enhancing target binding compared to pyrrolidine analogs .
Biological Activity
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic pathway includes:
- Formation of the Indoline Core : The initial step often involves the cyclization of an appropriate precursor to form the indoline structure.
- Spiro Formation : This step introduces the spiro linkage between the indoline and piperidine moieties.
- Benzyl Substitution : The final modification involves the introduction of a benzyl group to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HCT116 (Colon Cancer)
In vitro assays indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives demonstrate substantial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 8 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. In a study involving carrageenan-induced paw edema in rats, the compound exhibited significant reduction in inflammation compared to control groups, indicating its efficacy as an anti-inflammatory agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Antibacterial Mechanisms : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
- Reduction of Inflammatory Mediators : The anti-inflammatory effects may involve downregulation of pro-inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- A study by Ali et al. demonstrated that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance potency .
- Another investigation reported on the synthesis and evaluation of spiro compounds showing dual activity against inflammatory pathways and microbial infections .
Q & A
What are the most reliable synthetic routes for 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one, and how do reaction conditions influence yield and purity?
A robust method involves a multi-component reaction using aniline derivatives, methyl propionate, isothiocyanate, and triethylamine under reflux, followed by column chromatography purification . Solvent selection (e.g., ethanol or acetonitrile) and temperature control (80–100°C) are critical for optimizing yields (>70%) and minimizing side products. Purity is confirmed via TLC monitoring and recrystallization . Advanced protocols may incorporate microwave-assisted synthesis to reduce reaction times .
How can researchers resolve contradictions in NMR and mass spectrometry data for structural confirmation?
Discrepancies in molecular ion intensity (e.g., low signal in GC-MS) or unexpected splitting in NMR spectra may arise from dynamic rotational isomerism or residual solvents. Strategies include:
- High-resolution ESI-MS to confirm molecular formulas .
- Variable-temperature NMR to detect conformational changes .
- X-ray crystallography (CCDC deposition codes: 843674, 904924) for unambiguous structural validation .
What advanced analytical techniques are recommended for characterizing spiro[indoline-piperidine] derivatives?
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- ²⁷Al NMR (if applicable) for studying metal complexation in catalytic applications.
- Single-crystal X-ray diffraction : Resolves spiro-conformation and hydrogen-bonding networks .
- HPLC-MS : Quantifies purity and detects trace impurities .
How can computational methods enhance the design of this compound analogs?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning.
- Molecular docking : Screen for binding affinity with biological targets (e.g., serotonin receptors) using crystallographic data .
- MD simulations : Study stability in solvated systems or protein-ligand complexes .
What strategies mitigate low yields in acylation or alkylation reactions of the spiro-piperidine core?
- Catalytic systems : Use DMAP or HOBt for efficient acylation (>90% yield) .
- Protecting groups : Temporarily shield the indoline NH to prevent side reactions.
- Microwave irradiation : Accelerates kinetics in sterically hindered reactions .
How do solvent polarity and temperature affect the spirocyclization step?
Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, while elevated temperatures (100–120°C) drive equilibrium toward spiro-ring formation. Kinetic studies show a 20% yield increase in DMF vs. THF .
What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Scale-up of column chromatography is impractical; switch to recrystallization or fractional distillation.
- Byproduct management : Optimize stoichiometry to minimize diastereomers or dimerization .
- Safety : Handle isothiocyanates (toxic) in closed systems with scrubbing .
How can researchers validate the biological activity of this compound derivatives?
- In vitro assays : Test kinase inhibition or receptor binding using SPR (surface plasmon resonance).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
- Toxicity profiling : Employ zebrafish models for preliminary safety data .
What crystallographic insights explain the conformational stability of the spiro core?
X-ray data reveals a chair conformation in the piperidine ring and perpendicular orientation of the indoline moiety, stabilized by intramolecular CH-π interactions . Polymorph screening (e.g., via slurry experiments) identifies forms with enhanced solubility .
How should researchers handle discrepancies between theoretical and experimental spectroscopic data?
- Replicate experiments : Ensure consistency across batches.
- Cross-validate with alternative techniques : Pair NMR with IR or Raman spectroscopy.
- Consult crystallographic data : Resolve ambiguities in stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
